3-Imidazo[1,2-a]pyridin-3-yl-4-[1,2,3,4-tetrahydro-2-(1-piperidinylcarbonyl)pyrrolo[3,2,1-jk][1,4]benzodiazepin-7-yl]-1H-pyrrole-2,5-dione
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Overview
Description
3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione is a complex heterocyclic compound. It is part of the imidazo[1,2-a]pyridine family, known for its significant biological and pharmacological activities. This compound is particularly noted for its potential as a selective inhibitor of glycogen synthase kinase-3 (GSK-3), making it a promising candidate for therapeutic applications in diseases such as type 2 diabetes and Alzheimer’s disease .
Preparation Methods
The synthesis of 3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione typically involves multi-step organic synthesis. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of imidazo[1,2-a]pyridine derivatives with various aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions allow the formation of the compound in a single step by combining multiple reactants in one pot, often using catalysts to enhance the reaction efficiency.
Oxidative Coupling: This method involves the coupling of imidazo[1,2-a]pyridine with other aromatic compounds using oxidizing agents.
Chemical Reactions Analysis
3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione involves the inhibition of GSK-3. This enzyme is involved in the regulation of glycogen synthesis and various signaling pathways. By inhibiting GSK-3, the compound can modulate these pathways, leading to potential therapeutic effects in diseases characterized by dysregulated GSK-3 activity .
Comparison with Similar Compounds
Similar compounds to 3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione include other imidazo[1,2-a]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . Some examples include:
Substituted Imidazo[1,2-a]pyridines: These compounds have different substituents on the imidazo[1,2-a]pyridine ring, affecting their pharmacological properties.
Imidazo[1,5-a]pyridine Derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms, leading to different chemical and biological properties.
Properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c35-26-23(24(27(36)30-26)21-15-29-22-9-2-5-12-34(21)22)20-17-32-13-14-33(28(37)31-10-3-1-4-11-31)16-18-7-6-8-19(20)25(18)32/h2,5-9,12,15,17H,1,3-4,10-11,13-14,16H2,(H,30,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSIUHRARDLCPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN3C=C(C4=CC=CC(=C43)C2)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461492 |
Source
|
Record name | 3-imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603281-60-3 |
Source
|
Record name | 3-imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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